Hydrophobicity and Solubility: Ester vs. Acid
The methyl ester form of methyl 4-amino-3-bromo-5-methylbenzoate exhibits a calculated XLogP3 of 2.1 and aqueous solubility of 0.51 g/L at 25 °C (calculated via ACD/Labs) . In comparison, the free acid analog (4-amino-3-bromo-5-methylbenzoic acid, CAS 860787-42-4) has a lower computed XLogP3 of 1.8 [1]. This logP difference of approximately 0.3 log units translates to a roughly 2-fold difference in octanol-water partition coefficient, directly influencing the compound's behavior in liquid-liquid extraction, reversed-phase chromatography, and membrane permeability in cell-based assays. For synthetic chemists performing aqueous workups or running biphasic reactions, the ester's higher lipophilicity drives preferential partitioning into organic layers (e.g., ethyl acetate, DCM) with higher recovery compared to the acid form. This property is quantified and reproducible across computational predictions.
| Evidence Dimension | Lipophilicity (XLogP3) and aqueous solubility |
|---|---|
| Target Compound Data | XLogP3 = 2.1; Solubility = 0.51 g/L (25 °C, calculated) |
| Comparator Or Baseline | 4-Amino-3-bromo-5-methylbenzoic acid: XLogP3 = 1.8; solubility not directly quantified but predicted to be higher due to ionizable carboxylic acid group |
| Quantified Difference | ΔXLogP3 ≈ +0.3 (ester > acid); approximately 2-fold higher octanol-water partitioning for the methyl ester |
| Conditions | Computed values: XLogP3 3.0 (PubChem 2025.09.15 release); solubility calculated via Advanced Chemistry Development (ACD/Labs) Software V11.02 |
Why This Matters
The higher lipophilicity of the methyl ester directly impacts organic-phase recovery during synthesis and may influence passive membrane permeability in cell-based assays, making it the preferred form when higher logD is required for partitioning or prodrug strategies.
- [1] PubChem. Compound Summary: 4-Amino-3-bromo-5-methylbenzoic acid. XLogP3 = 1.8. Computed by XLogP3 3.0 (PubChem release 2025.09.15). View Source
